molecular formula C11H21NO3 B1277573 tert-Butyl 6-oxohexylcarbamate CAS No. 80860-42-0

tert-Butyl 6-oxohexylcarbamate

Cat. No.: B1277573
CAS No.: 80860-42-0
M. Wt: 215.29 g/mol
InChI Key: VLXBTPVTHZTXBN-UHFFFAOYSA-N
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Description

Historical Context of Carbamate (B1207046) Chemistry in Synthetic Organic Research

The study of carbamates, organic compounds sharing a common functional group with the general structure R₂NC(O)OR', dates back to the 19th century. wikipedia.org Initially explored for their role in the synthesis of urea (B33335), carbamates gained significant traction in the 20th century as indispensable tools in organic synthesis. wikipedia.org A pivotal moment in carbamate chemistry was the development of the benzyloxycarbonyl (Cbz) group by Max Bergmann and Leonidas Zervas in the 1930s for peptide synthesis. This innovation provided a reliable method for protecting the amino group of amino acids, enabling the controlled formation of peptide bonds and revolutionizing the field. Following this, a variety of carbamate-based protecting groups were developed, each with unique cleavage conditions, further expanding the synthetic chemist's toolkit. masterorganicchemistry.com The exploration of carbamates has since broadened to include their use as directing groups, intermediates, and key components of biologically active molecules and polymers like polyurethanes. wikipedia.orgresearchgate.net

Significance of tert-Butyl Carbamates in Contemporary Organic Synthesis

Among the various carbamate protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its widespread use in modern organic synthesis. masterorganicchemistry.com The Boc group is prized for its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, providing an orthogonal protection strategy to other protecting groups. masterorganicchemistry.com This allows for selective deprotection in the presence of other sensitive functionalities, a crucial aspect of multi-step synthesis.

The tert-butyl carbamate's influence extends beyond its role as a protecting group. It is integral to the synthesis of numerous pharmaceuticals and complex natural products. acs.org Methodologies such as the Curtius rearrangement have been adapted for the efficient synthesis of tert-butyl carbamates from carboxylic acids. acs.orgnih.gov The steric bulk of the tert-butyl group can also influence the stereochemical outcome of reactions, a property that is often exploited in asymmetric synthesis. nih.gov

Structural Features and Key Functional Groups of tert-Butyl 6-oxohexylcarbamate

This compound, with the chemical formula C₁₁H₂₁NO₃, possesses a molecular architecture that makes it a highly useful synthetic intermediate. nih.gov Its key structural features are a six-carbon alkyl chain, a terminal aldehyde group, and a carbamate functional group where the nitrogen is protected by a tert-butoxycarbonyl (Boc) group. cymitquimica.com

The aldehyde group is a reactive site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include reductive aminations, Wittig reactions, and aldol (B89426) condensations, allowing for the extension of the carbon chain or the introduction of new functional groups. The Boc-protected amine, on the other hand, is relatively inert to many reaction conditions that would typically affect a primary or secondary amine. masterorganicchemistry.com This protection can be removed under specific acidic conditions to liberate the free amine, which can then participate in subsequent reactions such as amide bond formation or further alkylation. masterorganicchemistry.com The presence of both of these functional groups in a single molecule allows for a stepwise and controlled synthetic strategy.

Interactive Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₂₁NO₃ nih.gov
Molecular Weight215.29 g/mol nih.gov
IUPAC Nametert-butyl N-(6-oxohexyl)carbamate nih.gov
CAS Number80860-42-0 nih.gov

Overview of Research Trajectories for this compound

Research involving this compound primarily leverages its bifunctional nature as a synthetic building block. A significant area of its application is in medicinal chemistry, where it serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the development of histone deacetylase (HDAC) inhibitors, a class of compounds investigated for their potential in cancer therapy. reactionbiology.com

Another research trajectory for this compound is in the synthesis of modified peptides and peptidomimetics. The aldehyde functionality can be used to introduce the side chain into a peptide backbone, while the protected amine can be deprotected and coupled with amino acids or other carboxylic acids. Furthermore, the compound is employed in the synthesis of various heterocyclic systems and as a linker in the development of bioconjugates and chemical probes. Its utility is also noted in the synthesis of compounds for materials science applications. The ability to selectively react one functional group while leaving the other intact makes this compound a valuable tool for the systematic construction of complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(6-oxohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h9H,4-8H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXBTPVTHZTXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441417
Record name tert-Butyl 6-oxohexylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80860-42-0
Record name tert-Butyl 6-oxohexylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butyl 6 Oxohexylcarbamate and Derivatives

Direct Synthesis Routes to tert-Butyl 6-oxohexylcarbamate

The most common and direct approaches to synthesizing this compound begin with a precursor molecule already containing the six-carbon chain and the protected amine, followed by the generation of the aldehyde functionality.

Oxidation Reactions for Alkyl Carbamate (B1207046) Precursors

The oxidation of a primary alcohol is the most prevalent strategy for the synthesis of this compound. The starting material for these reactions is typically tert-butyl 6-hydroxyhexylcarbamate, which is commercially available or can be easily synthesized. sigmaaldrich.comlookchem.com The key challenge is to employ an oxidizing agent mild enough to prevent over-oxidation of the resulting aldehyde to a carboxylic acid.

The Swern oxidation is a highly reliable and mild method for converting primary alcohols into aldehydes, making it well-suited for the synthesis of this compound. This reaction avoids the use of toxic heavy metals like chromium. The process involves the activation of dimethyl sulfoxide (B87167) (DMSO) with an electrophile, typically oxalyl chloride, at low temperatures (around -78 °C). This is followed by the addition of the alcohol precursor, tert-butyl 6-hydroxyhexylcarbamate. The resulting alkoxysulfonium salt is then treated with a hindered, non-nucleophilic base, such as triethylamine (B128534) (Et₃N), which induces an elimination reaction to yield the desired aldehyde, along with dimethyl sulfide (B99878) and triethylammonium (B8662869) chloride as byproducts. A significant drawback is the production of the volatile and malodorous dimethyl sulfide, which requires careful handling and quenching, often with bleach.

Table 1: Reagents and Their Roles in Swern Oxidation

ReagentFormulaRole
Oxalyl Chloride(COCl)₂DMSO Activator
Dimethyl Sulfoxide(CH₃)₂SOOxidizing Agent
tert-Butyl 6-hydroxyhexylcarbamateC₁₁H₂₃NO₃Substrate (Alcohol)
Triethylamine(C₂H₅)₃NHindered Base
Dichloromethane (B109758)CH₂Cl₂Solvent

Several other oxidation methods serve as effective alternatives to the Swern oxidation, each with its own set of advantages and disadvantages.

Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), as the oxidizing agent. The reaction is known for its mild conditions, typically carried out at room temperature in chlorinated solvents like dichloromethane, and its high chemoselectivity for oxidizing primary alcohols to aldehydes with minimal over-oxidation. The workup is relatively straightforward, but the reagent is known to be shock-sensitive and can be expensive for large-scale syntheses.

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder chromium(VI) reagent that can effectively oxidize primary alcohols to aldehydes. Unlike the more aggressive Jones reagent, PCC oxidation typically stops at the aldehyde stage, especially when performed under anhydrous conditions, often using dichloromethane as the solvent. While effective, the use of chromium-based reagents raises environmental and toxicity concerns, and the disposal of chromium waste must be handled carefully.

Table 2: Comparison of Common Oxidation Methods

MethodOxidizing Agent(s)Typical ConditionsAdvantagesDisadvantages
Swern DMSO, (COCl)₂, Et₃N-78 °C to RT, AnhydrousHigh yield, mild, avoids toxic metalsMalodorous byproduct, requires low temp.
Dess-Martin Dess-Martin PeriodinaneRoom Temp., AnhydrousMild, neutral pH, high selectivityReagent is expensive and shock-sensitive
PCC Pyridinium ChlorochromateRoom Temp., AnhydrousReadily available, reliableToxic chromium byproduct, acidic nature

Approaches Utilizing Boc-Protected Amine Intermediates

An alternative synthetic strategy involves forming the aldehyde from a different functional group on the six-carbon chain, which already possesses the Boc-protected amine. For instance, one could start with a derivative of 6-(tert-butoxycarbonylamino)hexanoic acid. The carboxylic acid can be converted to a Weinreb amide, which upon treatment with a suitable organometallic reagent (e.g., diisobutylaluminium hydride, DIBAL-H), cleanly yields the aldehyde without over-reduction to the alcohol. Another theoretical route could involve the ozonolysis of a Boc-protected 6-amino-1-heptene, which would cleave the double bond to directly generate the six-carbon aldehyde. These multi-step methods are generally less direct than the oxidation of the corresponding alcohol.

General Carbamate Formation Strategies Applicable to this compound Synthesis

The synthesis of the key precursor, tert-butyl 6-hydroxyhexylcarbamate, relies on standard carbamate formation chemistry. The most common method is the protection of the amino group of 6-amino-1-hexanol. researchgate.net This is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane. fishersci.co.uk The reaction proceeds smoothly, often at room temperature, and can be facilitated by the addition of a mild base like sodium bicarbonate or triethylamine to neutralize the acidic byproduct. organic-chemistry.orgnih.gov This method is highly chemoselective, as the Boc₂O reagent preferentially reacts with the more nucleophilic amine over the hydroxyl group, providing the desired N-protected compound in high yield. wikipedia.org

Synthesis of Functionalized this compound Derivatives

The aldehyde group of this compound is a versatile functional handle for elaboration into a wide array of derivatives.

Reductive Amination: The aldehyde can react with primary or secondary amines to form an intermediate imine (or iminium ion), which is then reduced in situ to a new secondary or tertiary amine, respectively. researchgate.net Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the initial aldehyde. nih.gov This reaction is a powerful tool for forming new carbon-nitrogen bonds.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene. wikipedia.orglibretexts.org By reacting this compound with a phosphonium (B103445) ylide (a Wittig reagent), the carbonyl oxygen is replaced with the carbon group from the ylide, forming a new carbon-carbon double bond. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome (E/Z isomerism) of the alkene can often be controlled by the choice of ylide (stabilized vs. unstabilized) and reaction conditions. organic-chemistry.org However, the basic conditions often used to generate the ylide could potentially pose a compatibility issue with the carbamate's NH proton. chemicalforums.com

Other Carbonyl Additions: The aldehyde is susceptible to attack by various carbon nucleophiles. Grignard reagents or organolithium compounds can add to the carbonyl to form secondary alcohols. Similarly, aldol (B89426) reactions can be performed by reacting the aldehyde with an enolate to form β-hydroxy carbonyl compounds, further extending the carbon skeleton.

Table 3: Derivative Synthesis from this compound

Reaction TypeReagent(s)Functional Group TransformationResulting Derivative Class
Reductive Amination R¹R²NH, NaBH(OAc)₃Aldehyde → AmineExtended Amino Carbamates
Wittig Reaction Ph₃P=CHRAldehyde → AlkeneAlkenyl Carbamates
Grignard Reaction RMgBr, then H₃O⁺Aldehyde → Secondary AlcoholHydroxyalkyl Carbamates
Aldol Addition Ketone/Aldehyde, BaseAldehyde → β-Hydroxy CarbonylPolyfunctional Carbamates

Preparation of Substituted Aryl Ketone Derivatives

The preparation of aryl ketone derivatives of tert-butyl hexylcarbamate often involves the acylation of aromatic compounds. A common strategy is the Friedel-Crafts acylation, where an acyl chloride or anhydride (B1165640) derived from 6-((tert-butoxycarbonyl)amino)hexanoic acid reacts with a substituted aromatic ring in the presence of a Lewis acid catalyst. This method allows for the direct formation of a carbon-carbon bond between the hexylcarbamate backbone and the aryl group.

Another approach involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent derived from a substituted aryl halide, with an activated form of 6-((tert-butoxycarbonyl)amino)hexanoic acid, like an acid chloride or a Weinreb amide. For instance, the preparation of tert-butyl phenyl ketone can be achieved by reacting benzoyl chloride with a lithium phenylthio(tert-butyl)cuprate reagent. orgsyn.org This principle can be extended to the hexylcarbamate chain, providing a route to various substituted aryl ketone derivatives.

Reactant 1Reactant 2Reagents/ConditionsProduct Class
6-((tert-butoxycarbonyl)amino)hexanoyl chlorideSubstituted BenzeneAlCl₃ (Lewis Acid)Substituted Phenyl Ketone Derivative
Lithium arylcuprate6-((tert-butoxycarbonyl)amino)hexanoyl chlorideAnhydrous THF, low temperatureSubstituted Phenyl Ketone Derivative
Substituted Arylmagnesium Bromide6-((tert-butoxycarbonyl)amino)hexanoic acid derivativeAnhydrous etherSubstituted Phenyl Ketone Derivative

Synthesis of Urea (B33335) and Thiourea (B124793) Analogues as Frameworks

The primary amine precursor, tert-butyl (6-aminohexyl)carbamate, serves as a key starting material for the synthesis of urea and thiourea derivatives. These functional groups are typically formed through the reaction of the amine with isocyanates or isothiocyanates, respectively. nih.gov

For example, the synthesis of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate is accomplished by reacting tert-butyl (6-aminohexyl)carbamate with 3-fluorophenyl isocyanate. researchgate.netmdpi.com The reaction is often carried out in an anhydrous solvent like diethyl ether, and a base such as triethylamine may be added to facilitate the reaction. mdpi.com This straightforward addition reaction provides high yields of the desired urea product, which can serve as a scaffold for creating more complex molecules like unsymmetrical diureas. researchgate.netmdpi.com Similarly, reacting the aminohexylcarbamate with various aryl isothiocyanates affords the corresponding thiourea analogues. researchgate.net Mechanochemical methods, such as ball milling, have also emerged as a solvent-free alternative for the synthesis of ureas and thioureas. beilstein-journals.org

Starting MaterialReagentSolvent/ConditionsProductYieldReference
tert-Butyl (6-aminohexyl)carbamate3-Fluorophenyl isocyanateAnhydrous Et₂O, Et₃N, 8h at rttert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate58% mdpi.com
AmineIsothiocyanateMechanochemical ball millingThiourea≥99% beilstein-journals.org
(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamineAryl isocyanate / Aryl isothiocyanateN,N-dimethylpiperazineUrea / Thiourea DerivativesNot Specified researchgate.net

Routes to Amino- and Nitrophenyl-Substituted Hexylcarbamate Derivatives

To create derivatives bearing amino or nitro functionalities on the phenyl ring, two main strategies are employed: direct synthesis using substituted starting materials or functional group transformation on a pre-formed aryl ketone.

In the first approach, a Friedel-Crafts acylation can be performed on a nitrated aromatic compound, such as nitrobenzene, using 6-((tert-butoxycarbonyl)amino)hexanoyl chloride. The nitro group is strongly deactivating, so harsher reaction conditions may be required. Once the nitrophenyl ketone derivative is obtained, the nitro group can be readily reduced to an amino group using standard methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with reducing agents like tin(II) chloride.

Alternatively, the unsubstituted phenyl ketone derivative of tert-butyl hexylcarbamate can be synthesized first and then subjected to an electrophilic aromatic substitution reaction, specifically nitration (e.g., with HNO₃/H₂SO₄). The position of nitration will be directed by the ketone group. Subsequent reduction of the introduced nitro group yields the aminophenyl derivative. These amino-substituted compounds are valuable intermediates, for instance, in the synthesis of purine (B94841) derivatives. hilarispublisher.comresearchgate.net

Preparation of Related Ketone-Containing tert-Butyl Carbamates

The synthesis of ketone-containing tert-butyl carbamates is not limited to aryl ketones or the 6-oxo position. General methods for carbamate synthesis often involve the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org For example, 6-aminohexan-1-ol can be selectively N-protected with Boc₂O, and the resulting alcohol can then be oxidized to an aldehyde, which is the direct precursor to this compound. hilarispublisher.com

To generate other ketone-containing carbamates, different keto-acids or keto-amines can be used as starting materials. For instance, a shorter or longer amino acid with a protected ketone group could be N-protected with a Boc group. The asymmetric Mannich reaction is another powerful tool for producing chiral ketone-containing carbamates, such as tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate. orgsyn.org This highlights the versatility of synthetic methods to access a wide range of related structures with varying chain lengths and ketone positions. orgsyn.org

Multistep Synthesis Strategies Incorporating this compound

The utility of this compound extends beyond its initial synthesis, serving as a key building block in the construction of more elaborate molecules.

Integration into Complex Molecule Construction

The bifunctional nature of this compound, possessing a reactive aldehyde and a protected amine, makes it a valuable intermediate in multistep synthesis. The aldehyde functionality can participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. For example, it can undergo reductive amination with primary or secondary amines to introduce new nitrogen-containing fragments. It is also a substrate for Wittig reactions to form alkenes or aldol reactions to build more complex carbon skeletons.

The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under many reaction conditions but can be easily removed under acidic conditions. This allows for the unmasking of the primary amine at a later stage in the synthesis for further functionalization, such as amide bond formation or conversion into other nitrogen-containing groups. This strategic use is exemplified in patent literature where carbamate derivatives are key intermediates in the synthesis of more complex target structures. google.com

Enantioselective and Diastereoselective Synthetic Pathways

Introducing chirality into molecules containing the hexylcarbamate framework can be achieved through enantioselective or diastereoselective reactions, particularly targeting the ketone group. The carbonyl carbon of the "6-oxo" group is prochiral, meaning that a nucleophilic addition or reduction reaction can create a new stereocenter.

Chemoenzymatic methods have proven effective for such transformations. For instance, the highly regio- and enantioselective reduction of a related compound, tert-butyl 6-chloro-3,5-dioxohexanoate, can be achieved using alcohol dehydrogenases or baker's yeast. researchgate.net These biocatalysts can selectively reduce one of the ketone groups to a hydroxyl group with high enantiopurity. researchgate.net For example, alcohol dehydrogenase from Lactobacillus brevis yields the (S)-alcohol, while baker's yeast can produce the (R)-enantiomer. researchgate.net These stereoselective reductions provide access to chiral hydroxy-ketone intermediates, which are valuable precursors for the synthesis of stereochemically defined complex molecules.


Chemical Reactivity and Transformation Studies of Tert Butyl 6 Oxohexylcarbamate

Reactions Involving the Keto Functionality of tert-Butyl 6-oxohexylcarbamate

The aldehyde group in this compound is an electrophilic center, making it susceptible to a variety of transformations typical of carbonyl compounds. These reactions are fundamental to its application in synthesizing more complex molecular architectures.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the aldehyde is highly electrophilic and readily undergoes nucleophilic addition reactions. In these processes, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. iris-biotech.de Due to the presence of the Boc-protecting group, which is stable under most nucleophilic and basic conditions, such additions can be performed selectively at the aldehyde terminus. organic-chemistry.org

Common nucleophiles that can be employed include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add alkyl or aryl groups to the carbonyl carbon, yielding secondary alcohols after an aqueous workup.

Cyanide: The addition of a cyanide ion (e.g., from NaCN or KCN), followed by acidification, results in the formation of a cyanohydrin.

Hydrides: As discussed in section 3.1.3, hydride reagents act as nucleophiles to deliver a hydride ion (H⁻), resulting in the reduction of the aldehyde.

The general mechanism involves the attack of the nucleophile on the partially positive carbonyl carbon, breaking the C=O pi bond and creating an alkoxide intermediate. This intermediate is then protonated during workup to give the final alcohol product.

Alpha-Functionalization Reactions

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, possesses acidic protons. The pKa of the α-proton of a typical aldehyde is around 17-20, making it susceptible to deprotonation by a suitable base to form a resonance-stabilized enolate ion. masterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the alpha position.

For this compound, treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would generate the corresponding enolate. This intermediate can then undergo reactions such as:

Halogenation: Reaction of the enolate with electrophilic halogen sources (e.g., Br₂, Cl₂, I₂) introduces a halogen atom at the α-position.

Alkylation: The enolate can be alkylated by treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) in an SN2 reaction, forming a new carbon-carbon bond.

These reactions must be carried out under anhydrous conditions to prevent the enolate from being quenched by proton sources. The carbamate (B1207046) group is generally stable to the basic conditions required for enolate formation.

Reductions and Oxidations of the Ketone

The aldehyde functionality of this compound can be selectively reduced or oxidized.

Reductions: The aldehyde can be easily reduced to a primary alcohol, yielding tert-butyl (6-hydroxyhexyl)carbamate. This transformation is commonly achieved using mild hydride reducing agents. Sodium borohydride (NaBH₄) is particularly effective for this purpose as it selectively reduces aldehydes and ketones and is compatible with the carbamate protecting group. nih.govmdma.ch The reaction is typically carried out in an alcoholic solvent like methanol or ethanol.

Oxidations: The aldehyde can be oxidized to a carboxylic acid, forming 6-((tert-butoxycarbonyl)amino)hexanoic acid. nih.gov Care must be taken to choose an oxidizing agent that does not affect the Boc-protected amine. While strong oxidants like potassium permanganate could potentially compromise the carbamate, milder and more selective methods are available. One such method involves the use of Oxone (potassium peroxymonosulfate), which provides a simple and efficient protocol for oxidizing aldehydes to carboxylic acids in high yields under mild conditions. organic-chemistry.org This reaction is often performed in a solvent like dimethylformamide (DMF).

Table 1: Selected Reduction and Oxidation Reactions

TransformationReagent(s)SolventProductReference
ReductionSodium Borohydride (NaBH₄)Methanol (MeOH) or Ethanol (EtOH)tert-Butyl (6-hydroxyhexyl)carbamate nih.govmdma.ch
OxidationOxone (KHSO₅·0.5KHSO₄·0.5K₂SO₄)Dimethylformamide (DMF)6-((tert-Butoxycarbonyl)amino)hexanoic acid organic-chemistry.org

Carbon-Carbon Bond Forming Reactions, including Mannich Reactions

Beyond simple nucleophilic additions and alpha-functionalization, the aldehyde group is a key participant in several important carbon-carbon bond-forming reactions.

Wittig Reaction: This reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.orgmasterorganicchemistry.com this compound can react with a phosphonium (B103445) ylide (a Wittig reagent, Ph₃P=CHR) to produce an alkene with a defined double bond position. masterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org The stereochemical outcome (E or Z alkene) depends on the nature of the ylide used. nih.gov

Aldol (B89426) Condensation: As an enolizable aldehyde, this compound can undergo a self-condensation reaction in the presence of a base (like sodium hydroxide) to form a β-hydroxy aldehyde (an aldol addition product). Upon heating, this product can dehydrate to yield an α,β-unsaturated aldehyde. It can also act as the electrophilic partner in a crossed aldol condensation with another ketone or aldehyde.

Mannich Reaction: In the classic Mannich reaction, an enolizable carbonyl compound reacts with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. While this compound itself contains a protected amine, it can serve as the enolizable component, reacting with formaldehyde and a secondary amine (e.g., dimethylamine) under acidic conditions to form a Mannich base.

Reactivity of the Carbamate Moiety in this compound

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including those that are basic, nucleophilic, or reductive. organic-chemistry.org Its primary reactivity is centered around its removal (deprotection) under acidic conditions.

Selective Deprotection Strategies of the tert-Butyl Carbamate

The cleavage of the Boc group is a critical step in many synthetic sequences to liberate the primary amine, 6-aminohexanal (B8501505). This deprotection is typically achieved under anhydrous acidic conditions. organic-chemistry.org The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes into isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.

A variety of reagents can be used for this transformation, allowing for tuning of the reaction conditions to ensure selectivity, especially in the presence of other acid-sensitive functional groups. masterorganicchemistry.com However, the aldehyde group in the target molecule is also sensitive to strong acids and may undergo polymerization or other side reactions. Therefore, the choice of deprotection conditions requires careful consideration.

Common deprotection strategies include:

Strong Acids: Trifluoroacetic acid (TFA), either neat or as a solution in dichloromethane (B109758) (DCM), is a standard reagent for Boc deprotection.

HCl in Organic Solvents: A solution of hydrogen chloride (HCl) in an anhydrous organic solvent such as 1,4-dioxane or ethyl acetate (B1210297) is also widely used and can be effective.

Lewis Acids: Certain Lewis acids can also facilitate the cleavage of the Boc group.

Milder Acidic Conditions: Reagents like oxalyl chloride in methanol have been reported as mild and effective for deprotecting a range of N-Boc compounds. masterorganicchemistry.com

Table 2: Reagents for Selective Deprotection of the tert-Butyl Carbamate Group

Reagent(s)Typical Solvent(s)ConditionsProductReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature6-Aminohexanal (as trifluoroacetate salt) masterorganicchemistry.com
Hydrogen Chloride (4M)1,4-DioxaneRoom Temperature6-Aminohexanal (as hydrochloride salt)
Oxalyl Chloride / MethanolMethanol (MeOH)Room Temperature6-Aminohexanal masterorganicchemistry.com
Cerium(III) chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI)AcetonitrileReflux6-Aminohexanal nih.gov
Acid-Mediated Cleavage

The most common method for the deprotection of the Boc group is through acid-mediated cleavage. semanticscholar.orgjk-sci.comnih.govfishersci.co.uk Strong acids, such as trifluoroacetic acid (TFA), are frequently employed, often in a solvent like dichloromethane (DCM). jk-sci.comtotal-synthesis.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the departure of the stable tert-butyl cation. total-synthesis.comcommonorganicchemistry.com This cation is then neutralized, typically by deprotonating to form isobutene gas. commonorganicchemistry.comstackexchange.com The resulting unstable carbamic acid intermediate rapidly decarboxylates to yield the free amine as an ammonium (B1175870) salt and carbon dioxide. commonorganicchemistry.com

The reaction is generally rapid and proceeds to completion at room temperature. fishersci.co.uk Due to the generation of gaseous byproducts (isobutene and CO₂), these reactions should not be performed in a closed system. jk-sci.comcommonorganicchemistry.com

Mechanism of Acid-Mediated Boc Deprotection:

Protonation: The carbamate oxygen is protonated by the acid (e.g., TFA). commonorganicchemistry.com

C-O Bond Cleavage: The protonated carbamate undergoes cleavage to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. commonorganicchemistry.com

Carbamic Acid Decomposition: The carbamic acid is unstable and spontaneously decomposes to the primary amine and carbon dioxide. commonorganicchemistry.com

Cation Quenching: The tert-butyl cation can be quenched by a nucleophilic counter-ion, deprotonate to form isobutene, or react with scavengers present in the reaction mixture. commonorganicchemistry.comnih.gov

Table 1: Conditions for Acid-Mediated Deprotection of Boc-Protected Amines
Reagent SystemSolventTemperatureComments
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.Standard and highly effective method. jk-sci.comtotal-synthesis.com
Hydrochloric Acid (HCl)Dioxane / Ethyl AcetateRoom Temp.Provides the hydrochloride salt directly. nih.gov
Phosphoric Acid (aq.)Tetrahydrofuran (B95107) (THF)Room Temp.A milder, environmentally benign alternative. organic-chemistry.org
p-Toluenesulfonic Acid (pTSA)Deep Eutectic SolventRoom Temp.Green chemistry approach with high yields. mdpi.com
Radical Cation-Mediated Deprotection

An alternative mild method for Boc deprotection involves the use of radical cations. One notable reagent is tris(4-bromophenyl)ammoniumyl hexachloroantimonate, commonly known as "Magic Blue". sigmaaldrich.comwikipedia.org This compound acts as a stable radical cation that can facilitate the cleavage of the Boc group under neutral conditions, which is advantageous for substrates sensitive to strong acids.

Research has demonstrated that Magic Blue can serve as a potent oxidant in various chemical transformations. nih.gov In the context of deprotection, it is believed to act as a single-electron oxidant, initiating a cascade that leads to the cleavage of the C-O bond of the tert-butyl group. This method is particularly useful for complex molecules where chemoselectivity is paramount.

Other Catalytic Deprotection Methods

Several other catalytic systems have been developed to offer milder or more selective alternatives to strong acids for Boc deprotection. These methods are particularly valuable when other acid-labile functional groups are present in the molecule.

Lewis Acid Catalysis: Various Lewis acids can catalyze the removal of the Boc group. Reagents such as ZnBr₂, AlCl₃, SnCl₄, and TiCl₄ have been shown to be effective. semanticscholar.org The choice of Lewis acid and reaction conditions can allow for selective deprotection. For instance, ZnBr₂ in CH₂Cl₂ has been reported to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact. jk-sci.com

Cerium(III) Chloride/Sodium Iodide System: The combination of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in acetonitrile is another mild reagent system for deprotection. organic-chemistry.orgacs.orgresearchgate.netresearchgate.net This system is particularly noteworthy for its ability to selectively cleave tert-butyl esters in the presence of N-Boc groups, a selectivity opposite to that observed under standard acidic conditions. organic-chemistry.org By tuning the reaction conditions, it can also be used for N-Boc deprotection. researchgate.net

Thermal Deprotection: The N-Boc group can also be removed thermally, often in high-boiling point solvents or under continuous flow conditions. nih.gov This method avoids the use of acidic reagents altogether, although it may require elevated temperatures that could be incompatible with thermally sensitive substrates. nih.gov

Table 2: Selected Catalytic Methods for N-Boc Deprotection
Catalyst/ReagentSolventKey Feature
Tris(4-bromophenyl)ammoniumyl HexachloroantimonateAcetonitrileRadical cation-mediated, neutral conditions. sigmaaldrich.com
CeCl₃·7H₂O / NaIAcetonitrileMild, can be tuned for selectivity. organic-chemistry.orgresearchgate.net
ZnBr₂DichloromethaneLewis acid catalysis, potential for selectivity. jk-sci.com
Montmorillonite K10 ClayDichloroethaneHeterogeneous catalyst, selective for aromatic N-Boc. jk-sci.com
Oxalyl Chloride / MethanolMethanolMild, room temperature conditions. nih.gov

Transformations of the Carbamate to Other Nitrogen-Containing Functional Groups

The carbamate functionality in this compound can be directly converted into other important nitrogen-containing groups, such as amides and sulfonamides, often bypassing the need for a separate deprotection step.

Conversion to Amides: A one-pot transformation of N-Boc protected amines into amides has been developed. One such method involves the reaction of the N-Boc amine with 2-chloropyridine and trifluoromethanesulfonyl anhydride (B1165640), which generates an in situ isocyanate intermediate. Subsequent reaction with a Grignard reagent yields the corresponding amide in high yield. rsc.orgrsc.org Another approach utilizes acyl halide-methanol mixtures to achieve a similar transformation, offering a chemoselective route to amides from t-butyl carbamates. organic-chemistry.org

Conversion to Sulfonamides: Primary sulfonamides are crucial functional groups in medicinal chemistry and can serve as bioisosteres of carboxylic acids. tcichemicals.com While direct conversion from a carbamate is less common, a synthetic route to sulfonamides can be envisioned following deprotection. Alternatively, synthetic strategies exist for the direct conversion of amines to sulfonamides. For instance, organometallic reagents (Grignard or organolithium) can react with reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) to furnish primary sulfonamides. tcichemicals.comnih.gov This suggests a potential pathway for transforming the amino group of deprotected this compound into a sulfonamide.

Modifications of the Hexyl Chain in this compound

The hexyl chain of this compound is bifunctional, featuring a stable carbamate at one end and a reactive aldehyde at the other. The aldehyde group serves as a versatile handle for a wide range of chemical modifications to the alkane backbone.

Alkylation and Functionalization of the Alkane Backbone

The primary site for functionalization on the hexyl chain is the terminal aldehyde. Standard carbonyl chemistry provides numerous avenues for chain extension and modification.

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB-H) to form a new C-N bond, effectively elongating the functional chain. nih.gov This reaction is a cornerstone of medicinal chemistry for introducing diverse amine functionalities. A one-pot tandem reductive amination followed by N-Boc protection of the newly formed secondary amine is a highly efficient strategy. nih.gov

Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) allow for the conversion of the aldehyde into an alkene. This introduces a carbon-carbon double bond, which can be further functionalized through reactions such as hydrogenation, epoxidation, or dihydroxylation, adding significant complexity to the molecular scaffold.

Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to the aldehyde yields secondary alcohols. The resulting hydroxyl group can then be oxidized, eliminated, or substituted to introduce further functionality.

N-Alkylation: While modifications primarily target the aldehyde, the nitrogen atom of the carbamate can also be alkylated under specific basic conditions, although this is less common for N-Boc protected secondary amines. Methods using hindered bases like potassium tert-butoxide with an alkyl halide have been reported for the N-alkylation of N-Boc protected amino acids. google.com

Stereoselective Modifications

The prochiral nature of the aldehyde carbonyl group allows for the introduction of new stereocenters into the hexyl chain through stereoselective reactions.

Asymmetric Aldol Reaction: The aldehyde of this compound can act as an electrophile in an asymmetric aldol reaction. mdpi.comnih.gov Using chiral organocatalysts, such as proline or its derivatives, the aldehyde can react with a ketone nucleophile (e.g., acetone or cyclohexanone) to produce a chiral β-hydroxy ketone with high levels of diastereoselectivity and enantioselectivity. rsc.orgnih.gov This reaction is a powerful tool for constructing stereochemically rich molecules.

Stereoselective Reduction: The reduction of the aldehyde to a primary alcohol can be achieved with standard reducing agents like sodium borohydride. While this does not create a stereocenter at the C6 position, subsequent reactions on derivatives of the hexyl chain could be influenced by chiral catalysts to achieve stereoselectivity. If the chain were modified to contain a ketone, its stereoselective reduction using chiral reagents (e.g., those derived from Corey-Bakshi-Shibata (CBS) catalysts) would yield a chiral secondary alcohol.

Table 3: Potential Functionalization Reactions of the Aldehyde Group
Reaction TypeReagentsProduct Functional GroupKey Feature
Reductive AminationR¹R²NH, NaBH(OAc)₃Secondary/Tertiary AmineForms new C-N bond. nih.gov
Wittig ReactionPh₃P=CHRAlkeneForms new C=C bond.
Grignard AdditionRMgBr, then H₃O⁺Secondary AlcoholForms new C-C bond and hydroxyl group.
Asymmetric AldolKetone, Chiral Catalystβ-Hydroxy KetoneCreates new stereocenter(s). mdpi.comrsc.org
OxidationNaClO₂, NaH₂PO₄Carboxylic AcidConverts aldehyde to carboxylic acid.

Advanced Reaction Profiles for this compound in Catalytic Systems

The chemical behavior of this compound is largely dictated by its two primary functional groups: a terminal aldehyde and a Boc-protected primary amine. In advanced catalytic systems, the aldehyde moiety, being more susceptible to a wider range of transformations, is the principal site of reactivity. This section explores the prospective reaction profiles of this compound in nickel-mediated and N-heterocyclic carbene-catalyzed systems, based on established reactivity patterns of similar aliphatic aldehydes and carbamates.

Nickel-Mediated Reactions

Nickel catalysis offers a versatile platform for carbon-carbon bond formation, particularly through reductive coupling reactions involving aldehydes. For this compound, the aldehyde group can be activated by a low-valent nickel species, typically generated in situ from a Ni(II) precatalyst and a stoichiometric reductant, to engage in cross-coupling with various electrophiles.

Detailed research findings on analogous systems suggest that the reductive coupling of aliphatic aldehydes with organic halides is a prominent transformation. rsc.orgsemanticscholar.org In a typical catalytic cycle, a Ni(0) complex, often stabilized by a ligand such as a bipyridine or bioxazoline, is proposed to react with the aldehyde and a silyl halide (e.g., triethylsilyl chloride) to form an α-silyloxy(alkyl)nickel intermediate. rsc.orgnih.gov This intermediate can then undergo oxidative addition with an alkyl or aryl halide, followed by reductive elimination to furnish the C-C coupled product, a silyl-protected secondary alcohol, and regenerate the active Ni(0) catalyst. rsc.org The carbamate functionality in this compound is generally expected to be stable under these conditions, although nickel is known to catalyze cross-couplings of aryl carbamates, the reactivity of aliphatic carbamates in this context is less explored. rsc.orgnih.gov

A representative reaction would be the coupling of this compound with an unactivated alkyl bromide. rsc.org The reaction would proceed under mild conditions, utilizing manganese or zinc as the reductant. rsc.orgnih.gov

Table 1: Representative Conditions for Nickel-Catalyzed Reductive Coupling of Aliphatic Aldehydes with Alkyl Halides This data is based on analogous reactions and represents a predictive model for this compound.

ParameterCondition
Nickel Precatalyst NiBr₂·diglyme
Ligand 4,4'-Di-tert-butyl-2,2'-bipyridine
Reductant Mn powder
Additive NaI, Triethylsilyl chloride (TESCl)
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature
Reactants Aliphatic Aldehyde, Alkyl Bromide
Product Silyl-protected Secondary Alcohol

The utility of this approach lies in its functional group tolerance and operational simplicity, allowing for the construction of more complex molecular architectures from a simple bifunctional building block like this compound. rsc.org

N-Heterocyclic Carbene Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of inducing polarity reversal (umpolung) in aldehydes. rsc.org For this compound, the aldehyde group can react with an NHC to form a key nucleophilic species known as the Breslow intermediate. beilstein-journals.orgnih.gov This intermediate is an acyl anion equivalent that can participate in a variety of subsequent bond-forming reactions.

The use of aliphatic aldehydes like this compound in NHC catalysis is well-documented, though it can be more challenging than with aromatic aldehydes due to potential side reactions. rsc.org A common transformation is the homo-benzoin condensation, where the Breslow intermediate attacks a second molecule of the aldehyde, leading to the formation of an α-hydroxy ketone, also known as an acyloin. beilstein-journals.org This reaction is atom-economical and can create a new stereocenter. beilstein-journals.org

The general mechanism involves the nucleophilic attack of the NHC on the aldehyde carbonyl, followed by a proton transfer to form the Breslow intermediate. nih.gov This nucleophilic intermediate then adds to a second aldehyde molecule. Subsequent collapse of the resulting tetrahedral intermediate releases the α-hydroxy ketone product and regenerates the NHC catalyst. beilstein-journals.org While the carbamate group itself is not expected to directly participate in the primary catalytic cycle, its presence is a key structural feature of the final product. In some specialized cases, NHC-generated acyl anions have been shown to react with N-Boc protected imines, suggesting potential for intramolecular reactions if the carbamate were transformed, but direct reactivity of the N-H bond is not a primary pathway. acs.org

Table 2: General Conditions for NHC-Catalyzed Homo-Benzoin Condensation of Aliphatic Aldehydes This data is based on analogous reactions and represents a predictive model for this compound.

ParameterCondition
NHC Precatalyst Thiazolium or Triazolium salt
Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or K₂CO₃
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)
Temperature Room Temperature to 40 °C
Reactant Aliphatic Aldehyde
Product α-Hydroxy Ketone (Acyloin)

Beyond self-condensation, the Breslow intermediate derived from this compound could theoretically be trapped by other electrophiles in cross-coupling reactions, such as in the Stetter reaction with Michael acceptors, further expanding its synthetic utility. nih.gov The choice of NHC catalyst and reaction conditions is crucial for controlling the reaction pathway and achieving high yields and selectivity. chemistryviews.org

Mechanistic Investigations of Reactions Involving Tert Butyl 6 Oxohexylcarbamate

Elucidation of Reaction Pathways and Transition States

The elucidation of a reaction pathway involves identifying all elementary steps, including the formation of intermediates and transition states, that connect reactants to products. For tert-butyl 6-oxohexylcarbamate, a key potential reaction is intramolecular cyclization, where the nucleophilic carbamate (B1207046) nitrogen attacks the electrophilic aldehyde carbon.

The reaction would likely proceed through a series of equilibria. The initial step would involve the formation of a hemiaminal intermediate. This is a common pathway for the reaction between an amine (or a protected amine derivative) and an aldehyde. The subsequent steps would determine the final product and could involve dehydration to form an enamine or an iminium ion, which could then undergo further reactions.

The transition states in such reactions are critical in determining the reaction rate and selectivity. For the initial nucleophilic attack, the transition state would involve the partial formation of the new nitrogen-carbon bond and a partial negative charge on the aldehyde oxygen. The geometry of this transition state, whether it is "early" or "late" (resembling reactants or products, respectively), depends on the reaction's thermodynamics. organic-chemistry.org In an intramolecular reaction, the conformational flexibility of the hexyl chain plays a crucial role in achieving a favorable geometry for the transition state of cyclization. Computational studies on similar systems, such as the cyclization of amino alcohols, have shown that the transition state energies can be significantly influenced by the ring size being formed and the nature of the protecting group. e3s-conferences.org

A plausible reaction pathway for an acid-catalyzed intramolecular cyclization of this compound is depicted below:

Protonation of the aldehyde: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the aldehyde carbon.

Nucleophilic attack: The lone pair of electrons on the carbamate nitrogen attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom.

Dehydration: The resulting hydroxyl group is protonated and eliminated as a water molecule, forming a cyclic iminium ion.

Deprotonation/hydrolysis: The iminium ion can then be deprotonated to yield a stable cyclic enamine or be attacked by water to revert to the open-chain form or form a cyclic hemiaminal.

Computational Chemistry Approaches (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. dntb.gov.ua DFT calculations can provide detailed information about the geometries and energies of reactants, products, intermediates, and transition states. nih.gov

For reactions involving this compound, DFT calculations could be employed to:

Model Reaction Pathways: By calculating the potential energy surface, different possible reaction pathways, such as intramolecular cyclization versus intermolecular reactions, can be compared to determine the most favorable route.

Characterize Transition States: The geometry of transition states can be optimized, and their energies calculated. This allows for the determination of activation energies, which are directly related to reaction rates. For instance, in the intramolecular cyclization, DFT could distinguish between different ring-closure possibilities (e.g., formation of a six-membered or a seven-membered ring if alternative cyclization modes were possible) by comparing the activation barriers. Studies on NHC-catalyzed intramolecular benzoin (B196080) reactions have successfully used DFT to elucidate the mechanism and stereoselectivity, identifying the ring-closure as the stereoselectivity-determining step. rsc.org

Analyze Stereoselectivity: If chiral centers are formed during a reaction, DFT can be used to predict the stereochemical outcome by comparing the energies of the diastereomeric transition states. For example, in an asymmetric Michael addition of aldehydes, DFT studies have explained the high stereoselectivity by identifying the rate-determining step and the key interactions in the transition state. nih.gov

A hypothetical DFT study on the intramolecular cyclization of this compound might involve the following steps:

Conformational Search: Identifying the lowest energy conformers of the reactant.

Locating Transition States: Using methods like nudged elastic band (NEB) or by manually building initial guesses, the transition state structures for key steps (e.g., the nucleophilic attack) would be located.

Frequency Calculations: Performing frequency calculations to confirm that the located structures are true transition states (having one and only one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to connect it to the corresponding reactant and product.

The following table presents hypothetical relative free energies for a DFT-calculated intramolecular cyclization reaction, illustrating the type of data that would be generated.

SpeciesRelative Free Energy (kcal/mol)
Reactant (this compound)0.0
Transition State 1 (Nucleophilic Attack)+15.2
Hemiaminal Intermediate-5.8
Transition State 2 (Dehydration)+20.5
Cyclic Iminium Ion+2.3
Product (Cyclic Enamine)-10.1

Note: These values are hypothetical and for illustrative purposes only.

Isotopic Labeling Studies

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms or groups of atoms during a chemical reaction. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the position of the labeled atom in the product can be determined, providing crucial information about the reaction mechanism.

In the context of reactions involving this compound, isotopic labeling could be used to:

Confirm Reaction Pathways: For the intramolecular cyclization, labeling the aldehyde carbon with ¹³C would allow for the unambiguous determination of its position in the final cyclic product through ¹³C NMR spectroscopy or mass spectrometry. This would confirm that the aldehyde carbon is indeed the one involved in the new C-N bond.

Investigate Rearrangements: If any unexpected rearrangements were to occur, isotopic labeling would be instrumental in tracking the movement of specific atoms.

Probe Kinetic Isotope Effects (KIEs): By replacing a hydrogen atom at a position involved in bond breaking in the rate-determining step with deuterium, a primary kinetic isotope effect (kH/kD > 1) may be observed. For example, if the deprotonation of the hemiaminal intermediate is rate-limiting, deuterating the nitrogen of the carbamate could lead to a measurable KIE.

A study on the reactivity of N-Boc activated bis-lactams utilized ¹⁵N-isotopic labeling to understand the mechanism of a transannular rearrangement, demonstrating the utility of this technique in complex nitrogen-containing systems. researchgate.net Similarly, selective ¹⁸O labeling of the carboxylic acids of Fmoc- and Boc-protected amino acids has been achieved, showcasing the feasibility of isotopic labeling in such molecules. nih.govresearchgate.net

The following table outlines potential isotopic labeling experiments for studying the intramolecular cyclization of this compound.

Labeled AtomPosition of LabelAnalytical TechniqueMechanistic Information Gained
¹³CAldehyde Carbonyl¹³C NMR, Mass SpectrometryConfirms the aldehyde carbon as the site of nucleophilic attack.
¹⁵NCarbamate Nitrogen¹⁵N NMR, Mass SpectrometryTraces the path of the nitrogen atom and confirms its role as the nucleophile.
²H (D)C-2 of the hexyl chainNMR, Mass Spectrometry, KIE studiesProbes for potential enol or enamine formation and its role in the reaction.

Radical Pathway Interrogation (e.g., Trapping Experiments)

While many reactions of aldehydes and carbamates proceed through ionic mechanisms, the possibility of radical pathways should not be overlooked, especially under photochemical or high-temperature conditions, or in the presence of radical initiators. nih.gov The aldehyde C-H bond can be susceptible to homolytic cleavage to form an acyl radical.

To investigate the involvement of radical intermediates, several experimental techniques can be employed:

Radical Trapping Experiments: This is a common method where a "radical trap" or "radical scavenger" is added to the reaction mixture. researchgate.net These are molecules that react rapidly and irreversibly with radical intermediates to form stable, characterizable adducts. The detection of these adducts provides strong evidence for the presence of radicals. A widely used radical trap is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). If an acyl radical were formed from this compound, it could be trapped by TEMPO to form a stable adduct that could be identified by mass spectrometry or NMR.

Radical Clock Experiments: These experiments involve using a substrate that contains a known radical rearrangement with a well-defined rate constant. If the radical intermediate is trapped by another reactant before it can rearrange, it provides a kinetic measure of the trapping reaction.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique can directly detect species with unpaired electrons, such as radicals. However, most radical intermediates are too short-lived to be observed directly. Spin trapping, where a radical reacts with a "spin trap" to form a more stable radical with a characteristic EPR spectrum, is often employed. Studies on the photochemistry of aliphatic aldehydes have successfully used NO spin trapping and EPR to identify various radical intermediates. e3s-conferences.org

A hypothetical radical trapping experiment is summarized below:

Reaction ConditionRadical TrapExpected AdductImplication
Photolysis of this compoundTEMPOAdduct of TEMPO with the acyl radical derived from the aldehyde.Suggests a radical pathway involving homolytic cleavage of the aldehyde C-H bond.

Recent studies have shown that aliphatic aldehydes can serve as precursors for radical alkylating agents. wikipedia.orgnih.gov These reactions often proceed via the formation of an enamine intermediate which then participates in a single-electron transfer (SET) process to generate a radical cation.

Stereochemical Course Determination

When a reaction creates one or more new stereocenters, determining the stereochemical course of the reaction is crucial for a complete mechanistic understanding. For reactions of this compound, a key stereochemical question arises if an intramolecular cyclization leads to a chiral product.

For instance, if the cyclization were to form a substituted piperidine (B6355638) ring, new stereocenters could be created. The stereochemical outcome (i.e., the relative and absolute configuration of the products) would be dictated by the mechanism of the reaction and the stereochemistry of the transition state.

Several factors can influence the stereochemical course:

Conformation of the Transition State: In an intramolecular cyclization, the conformation of the flexible hexyl chain in the transition state will determine the relative stereochemistry of the newly formed stereocenters. Chair-like transition states are often favored over boat-like transition states in the formation of six-membered rings. The Zimmerman-Traxler model is a classic example of how transition state geometry dictates stereoselectivity in aldol (B89426) reactions. researchgate.net

Facial Selectivity: The nucleophilic attack of the carbamate nitrogen on the planar aldehyde can occur from either of its two faces (re or si). In an achiral molecule, this would lead to a racemic mixture. However, if a chiral catalyst or auxiliary is used, one face may be preferentially attacked, leading to an enantiomerically enriched product.

Thermodynamic vs. Kinetic Control: The observed stereoisomer may be the product of kinetic control (formed via the lowest energy transition state) or thermodynamic control (the most stable product).

Experimental methods to determine the stereochemical course include:

Chiral Chromatography: Separation of enantiomers or diastereomers to determine their relative ratios (e.g., enantiomeric excess or diastereomeric ratio).

Spectroscopic and Spectrometric Methods: NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry of diastereomers. X-ray crystallography provides unambiguous determination of both relative and absolute stereochemistry if suitable crystals can be obtained.

Comparison to Authentic Samples: Synthesis of known stereoisomers and comparison of their properties (e.g., chromatographic retention times, spectroscopic data) with the reaction products.

DFT calculations can also be instrumental in predicting and rationalizing the stereochemical outcome by comparing the energies of the different diastereomeric transition states. rsc.org Studies on the stereoselective reactions of α,β-epoxy-aldehydes have shown that the choice of Lewis acid can determine the regiochemistry of epoxide opening and the stereochemistry of the subsequent nucleophilic addition. researchgate.net

Advanced Applications of Tert Butyl 6 Oxohexylcarbamate in Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Architectures

The unique combination of a reactive aldehyde and a protected amine within the same molecule positions tert-butyl 6-oxohexylcarbamate as a key intermediate in multi-step synthetic sequences. The aldehyde functionality can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as nucleophilic additions and reductive aminations. smolecule.com Meanwhile, the Boc-protected amine offers a stable yet readily deprotectable nitrogen source, crucial for introducing amino groups into target molecules at a later stage of the synthesis. organic-chemistry.org This dual reactivity is instrumental in the streamlined assembly of intricate molecular frameworks.

The structural attributes of this compound make it a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals. smolecule.comlookchem.com The hexyl chain provides a flexible spacer, while the aldehyde and protected amine functionalities serve as handles for introducing diverse pharmacophores and other essential structural motifs. For instance, compounds with similar structural features are known to be utilized in the development of new drugs. lookchem.com The Boc-protecting group is particularly advantageous in pharmaceutical synthesis as it enhances the stability of the compound in biological systems and allows for controlled, stepwise assembly of the final drug molecule. smolecule.com

In the realm of agrochemicals, carbamates, the class of compounds to which this compound belongs, have applications as pesticides and herbicides. cymitquimica.com The ability to modify both ends of the this compound molecule allows for the generation of a library of compounds that can be screened for desired biological activity in an agricultural context.

Natural products often possess complex and challenging architectures. This compound has been employed as a key component in the synthesis of complex structures, such as in the functionalization of fullerenes for biological applications. srce.hr In one example, N-Boc 6-aminohexanal (B8501505) was reacted with fullerene and another complex amino acid to create a derivative designed for oligonucleotide coupling. srce.hr This highlights the utility of this building block in creating sophisticated, multi-component molecular systems that mimic or are derived from natural scaffolds. The ability to introduce an amino group via the deprotection of the Boc group is a common strategy in the final steps of natural product synthesis. srce.hr

Design and Synthesis of Bioactive Compounds Utilizing the this compound Core

The inherent structural features of this compound make it an attractive scaffold for the design and synthesis of novel bioactive compounds. The linear six-carbon chain can be tailored to optimally position pharmacophoric groups for interaction with biological targets.

Soluble epoxide hydrolase (sEH) is a therapeutic target for managing inflammation and pain. nih.govucanr.edu Inhibitors of this enzyme often feature urea-based pharmacophores. This compound serves as a key precursor for creating these inhibitors. For example, it can be reacted with an isocyanate to form a 1,3-disubstituted urea (B33335), a class of compounds known to be potent sEH inhibitors. mdpi.com Specifically, tert-butyl (6-aminohexyl)carbamate, the reduced amine form of this compound, has been used to synthesize unsymmetrical diureas that are frameworks for potent sEH inhibitors. mdpi.com This approach allows for the systematic variation of substituents to optimize inhibitor potency and pharmacokinetic properties. The development of such inhibitors is a promising avenue for new analgesic and anti-inflammatory drugs. nih.gov

Compound Role in sEH Inhibitor Synthesis Reference
tert-Butyl (6-aminohexyl)carbamatePrecursor to unsymmetrical diurea sEH inhibitors. mdpi.com
1,3-disubstituted ureasPotent inhibitors of human soluble epoxide hydrolase (sEH). mdpi.com
t-TUCBA potent sEH inhibitor selected for veterinary clinical trials. nih.gov

Peptidomimetics are compounds that mimic the structure and function of peptides, but with improved stability and bioavailability. The backbone of this compound can serve as a scaffold to append amino acid-like side chains or other functional groups to create molecules that mimic peptide secondary structures. The defined length of the hexyl chain can help to position functional groups in a spatially defined manner, which is crucial for mimicking the specific interactions of peptides with their protein targets. While direct examples are still emerging, the use of similar bifunctional building blocks is a common strategy in the field of peptidomimetics. molaid.comnih.gov For instance, related structures are used in bioconjugation, a key technique in creating complex biomolecules. chemscene.com

Methodological Development in Organic Chemistry

The utility of this compound and its derivatives extends to the development of new synthetic methodologies. The Boc-protected amine is a widely used protecting group in organic synthesis, and methods for its selective removal are of great interest. organic-chemistry.org For example, the development of mild and selective deprotection conditions for Boc groups, such as using aqueous phosphoric acid, enhances the utility of building blocks like this compound in complex syntheses. organic-chemistry.org

Furthermore, the aldehyde functionality can be used to explore new reactions. For example, it can undergo condensation with α-amino acids to generate azomethine ylides, which can then participate in cycloaddition reactions. srce.hr The unique reactivity of this bifunctional molecule makes it a valuable tool for synthetic chemists to explore new transformations and build complex molecular architectures.

As a Substrate in Novel Synthetic Transformations

The chemical reactivity of both the aldehyde and the protected amine functionalities makes this compound a versatile substrate for a range of synthetic transformations. The aldehyde group can participate in reactions such as aldol (B89426) additions, reductive aminations, and Wittig reactions, while the Boc-protected amine allows for subsequent deprotection and further functionalization.

One notable application is in the synthesis of small molecule disruptors for therapeutic purposes. For instance, it has been utilized as a key intermediate in the synthesis of molecules targeting the EWS-FLI1 protein interaction, which is implicated in Ewing's Sarcoma. nih.gov In a specific synthetic route, the related compound 5-(tert-butoxycarbonylamino)pentanoic acid was coupled with 4-acetyl-N-methylaniline using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP) to yield an amide intermediate. nih.gov This demonstrates the compound's utility as a scaffold for building more complex molecular architectures.

The aldehyde functionality is a key handle for introducing molecular diversity. It can undergo reductive amination with various amines to form new secondary amine linkages, a common strategy in medicinal chemistry. For example, a multi-step protocol involving the reductive amination of a related precursor with 2-phenylethylamine and 2,2-diethoxyacetaldehyde (B1605919) has been reported. vulcanchem.com Such transformations highlight the role of the oxo-group in constructing intricate molecular frameworks.

Table 1: Example of this compound Analog in a Coupling Reaction nih.gov

StepReactantsReagents/ConditionsProduct
Amide Coupling5-(tert-butoxycarbonylamino)pentanoic acid, 4-acetyl-N-methylanilineDCC, DMAP, CH₂Cl₂, 0 °C to rttert-Butyl 6-(4-Acetylphenylamino)-6-oxohexylcarbamate

Applications in Protecting Group Strategies

The most significant feature of this compound in protecting group strategies is the presence of the tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common carbamate (B1207046) protecting groups for amines, prized for its stability under a wide range of reaction conditions and its ease of removal under specific acidic conditions. masterorganicchemistry.com

The installation of the Boc group is typically achieved by reacting the corresponding primary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.com This reaction is highly efficient and selective for amino groups.

The primary advantage of the Boc group is its selective deprotection. It is stable to basic conditions and mild acidic conditions but can be cleanly removed using strong acids, most commonly trifluoroacetic acid (TFA). masterorganicchemistry.com This process typically liberates the free amine, carbon dioxide, and tert-butanol. masterorganicchemistry.com This orthogonal stability allows chemists to perform modifications on other parts of the molecule, such as the aldehyde group of this compound, without disturbing the protected amine. Once the desired transformations are complete, the amine can be deprotected to allow for further reactions, such as peptide coupling or guanidinylation. masterorganicchemistry.comgoogle.com This strategy is fundamental in multi-step syntheses, including the solid-phase synthesis of peptides and other complex natural products. google.com

Table 2: Protecting Group Strategy for the Boc Group masterorganicchemistry.comorganic-chemistry.org

ProcessReagents/ConditionsOutcome
Installation Di-tert-butyl dicarbonate (Boc₂O), mild baseForms the stable Boc-protected amine.
Deprotection Trifluoroacetic acid (TFA), neat, or HCl in dioxaneRemoves the Boc group to yield the free amine.
Stability Resistant to catalytic hydrogenation (e.g., H₂/Pd-C) and basic conditionsAllows for selective deprotection of other groups (e.g., Cbz, Fmoc).

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds, known as chemical libraries, for high-throughput screening in drug discovery and materials science. The bifunctional nature of this compound makes it an excellent scaffold for this purpose.

The aldehyde at one end of the molecule and the protected amine at the other provide two independent points for diversification. A typical library synthesis strategy would involve reacting the aldehyde group with a diverse set of building blocks (e.g., through reductive amination with various amines). Following this initial diversification step, the Boc protecting group can be removed to reveal the primary amine. This newly exposed amine can then be reacted with another set of diverse reagents, such as carboxylic acids or sulfonyl chlorides, to create a large, two-dimensional library of compounds from a single starting scaffold.

This approach has been utilized in the creation of various compound libraries, including amino acid and diversity-oriented libraries. molport.com For example, a directed library approach based on an orthogonally protected scaffold was used to synthesize tryptase inhibitors. molaid.com The synthesis of a series of substituted indolinone compounds to probe structure-activity relationships also exemplifies the principles of library synthesis, where variations of a core structure are created to optimize biological activity. nih.gov The use of this compound and its analogs allows for the systematic exploration of chemical space around a core structure, which is essential for identifying novel bioactive molecules. molport.commolaid.com

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The spectrum of tert-butyl 6-oxohexylcarbamate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each proton group.

The aldehyde proton (CHO) is expected to appear at the most downfield chemical shift, around 9.77 ppm, due to the strong deshielding effect of the carbonyl group. This signal typically presents as a triplet, resulting from coupling with the adjacent methylene (B1212753) group. The nine equivalent protons of the tert-butyl group (C(CH₃)₃) produce a characteristic sharp singlet at approximately 1.44 ppm, a result of the free rotation and magnetic equivalence of these protons.

The methylene group attached to the carbamate (B1207046) nitrogen (-NHCH ₂-) is observed around 3.10 ppm. The protons of the alkyl chain appear as multiplets in the range of 1.30 to 2.45 ppm. Specifically, the methylene group alpha to the aldehyde carbonyl (-CH ₂CHO) resonates at about 2.45 ppm. The carbamate proton (-NH -) often appears as a broad singlet around 4.55 ppm, with its chemical shift being sensitive to concentration and temperature. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~9.77 Triplet (t) 1H -CHO
~4.55 Broad Singlet (br s) 1H -NH-
~3.10 Quartet (q) 2H -NH-CH₂ -
~2.45 Triplet (t) 2H -CH₂ -CHO
~1.62 - 1.50 Multiplet (m) 4H -CH₂-CH₂ -CH₂ -CH₂-
~1.44 Singlet (s) 9H -OC(CH ₃)₃

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak, allowing for a carbon count and identification of functional groups. libretexts.org

The carbon atom of the aldehyde group (CHO) is the most deshielded, appearing at approximately 202.3 ppm. libretexts.org The carbamate carbonyl carbon (O=C -NH) resonates around 156.1 ppm. The quaternary carbon of the tert-butyl group appears at about 79.1 ppm, while its three equivalent methyl carbons are found at a much higher field, around 28.4 ppm. The carbons of the hexyl chain produce signals in the aliphatic region of the spectrum, with their specific chemical shifts influenced by their proximity to the electron-withdrawing carbamate and aldehyde groups. libretexts.orglibretexts.org For instance, the carbon alpha to the aldehyde (C H₂-CHO) is found at approximately 43.8 ppm, and the carbon attached to the nitrogen (-NH-C H₂) is at about 40.2 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Carbon Assignment
~202.3 C HO
~156.1 -NHC O₂-
~79.1 -OC (CH₃)₃
~43.8 -C H₂CHO
~40.2 -NHC H₂-
~29.2 -NHCH₂C H₂-
~28.4 -OC(C H₃)₃
~26.2 -CH₂C H₂CH₂CHO

Advanced NMR Techniques for Structural Elucidation

While ¹H and ¹³C NMR provide fundamental structural information, advanced 2D NMR techniques are employed for unambiguous assignment of all signals and confirmation of the molecular structure. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.

COSY: This experiment would reveal proton-proton coupling networks, confirming the connectivity of the protons along the hexyl chain. For example, it would show a correlation between the aldehyde proton (~9.77 ppm) and the adjacent methylene protons (~2.45 ppm).

HSQC: This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), such as linking the signal at 40.2 ppm in the ¹³C spectrum to the signal at 3.10 ppm in the ¹H spectrum.

HMBC: This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together molecular fragments. For example, HMBC would show a correlation from the tert-butyl protons (~1.44 ppm) to the carbamate carbonyl carbon (~156.1 ppm) and the quaternary carbon (~79.1 ppm), confirming the structure of the Boc-protecting group and its attachment point.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound (C₁₁H₂₁NO₃), the exact mass can be calculated and compared to the experimentally measured value. nih.gov The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. Typically, the analysis is performed on ions generated by electrospray ionization, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Table 3: HRMS Data for this compound

Ion Elemental Formula Calculated Exact Mass (Da)
[M] C₁₁H₂₁NO₃ 215.15214
[M+H]⁺ C₁₁H₂₂NO₃⁺ 216.15942

The experimental measurement of the m/z value for one of these ions to within a few parts per million (ppm) of the calculated value would serve as strong evidence for the correct elemental formula of the synthesized compound. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally fragile molecules like this compound. protocols.io In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase and directed into the mass analyzer. researchgate.net

For this compound, ESI-MS in positive ion mode would primarily generate the protonated molecule, [M+H]⁺, with an m/z of approximately 216.16. Depending on the solvent system and the presence of salts, other adducts such as the sodium adduct [M+Na]⁺ (m/z ≈ 238.14) or the ammonium (B1175870) adduct [M+NH₄]⁺ (m/z ≈ 233.19) may also be observed. The soft nature of ESI typically results in minimal fragmentation, making the molecular ion peak the most abundant in the spectrum, which simplifies the determination of the molecular weight.

Analytical and Spectroscopic Characterization of this compound

The characterization of this compound, a key intermediate in various synthetic pathways, relies on a combination of spectroscopic and chromatographic methods to confirm its identity, purity, and structure. These techniques provide detailed information on the molecular weight, functional groups, three-dimensional structure, and purity of the compound.

Electron Ionization Mass Spectrometry (EI-MS) is a crucial technique for determining the molecular weight and fragmentation pattern of organic molecules. For this compound (C11H21NO3), the molecular weight is 215.29 g/mol . nih.gov While specific experimental EI-MS data detailing the relative abundances of fragment ions for this compound are not extensively reported in publicly available literature, analysis of its structure allows for the prediction of a characteristic fragmentation pattern. The molecular ion peak (M+) would be expected at m/z 215. Key fragmentation pathways would likely involve the loss of the tert-butyl group ([M-57]+) and McLafferty rearrangement associated with the aldehyde and carbamate functionalities.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Although a specific experimental spectrum for the compound is not detailed in the reviewed literature, typical absorption ranges for the key functionalities can be referenced. vscht.czspecac.com

The primary absorptions would include:

N-H Stretch: A moderate absorption band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the N-H bond in the carbamate group.

C-H Stretch: Aliphatic C-H stretching vibrations from the hexyl chain and tert-butyl group would appear below 3000 cm⁻¹.

Aldehyde C-H Stretch: The aldehyde C-H bond typically shows one or two weak to moderate bands in the 2830-2695 cm⁻¹ region. vscht.cz

Carbamate C=O Stretch: A strong, sharp absorption band for the carbamate carbonyl group is expected around 1700-1680 cm⁻¹.

Aldehyde C=O Stretch: Another strong, sharp absorption for the aldehyde carbonyl group should appear in the range of 1730-1720 cm⁻¹. vscht.cz

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Amine (N-H) Stretch 3400-3200 Medium
Alkane (C-H) Stretch <3000 Strong
Aldehyde (O=C-H) Stretch 2830-2695 Weak-Medium
Carbamate (C=O) Stretch ~1700-1680 Strong
Aldehyde (C=O) Stretch ~1730-1720 Strong

This table is based on typical values for the respective functional groups and may not represent exact experimental data.

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

There is no published single-crystal X-ray diffraction data for this compound in the surveyed scientific literature. The compound is often described and obtained as a colorless oil, a physical state that is not amenable to SC-XRD analysis, which requires a solid, single crystal. chemscene.com Crystallization of the oil would be a prerequisite for any future SC-XRD studies.

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for assessing its purity.

Flash column chromatography is the standard method for purifying this compound on a preparative scale. Silica gel is consistently used as the stationary phase. Various solvent systems (eluents) have been successfully employed to isolate the compound. The choice of eluent depends on the specific impurities present in the crude reaction mixture.

Table 2: Reported Eluent Systems for Flash Column Chromatography Purification of this compound

Eluent System Ratio (v/v) Reference
Hexane (B92381) / Ethyl Acetate (B1210297) 80 / 20 chemscene.com
Dichloromethane (B109758), then Ethyl Acetate N/A nih.gov

Thin-Layer Chromatography (TLC) is a rapid and effective analytical technique used to monitor the progress of reactions that synthesize this compound and to determine the appropriate solvent system for flash column chromatography. While it is a standard technique used in the synthesis of this compound, specific retention factor (Rf) values and the corresponding eluent systems are not explicitly reported in the reviewed literature. The eluent systems used for flash chromatography, such as mixtures of hexane and ethyl acetate, are typically adapted for TLC analysis.

Chromatographic Techniques for Purification and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify compounds within a sample. rsc.org For a molecule like this compound, also known as N-Boc-6-aminohexanal, GC-MS analysis provides crucial information on its purity and structural integrity.

The analysis of aldehydes and Boc-protected amines by GC often requires careful optimization of instrumental parameters to ensure accurate results. The inherent thermal lability of the tert-butoxycarbonyl (Boc) protecting group can be a challenge, as it may degrade in the high-temperature environment of the GC injection port. acs.orgmdpi.com

Sample Preparation and Derivatization: Typically, for GC-MS analysis, the sample is dissolved in a volatile organic solvent such as ethyl acetate or dichloromethane. beilstein-journals.org While many polar compounds require derivatization to increase their volatility for GC analysis, the aldehyde functional group in this compound is sufficiently volatile. However, to enhance thermal stability and improve chromatographic peak shape, derivatization of the aldehyde group could be considered, although it is not always necessary. scirp.org

Instrumentation and Typical Conditions: A standard GC-MS analysis would employ a nonpolar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS). rsc.org The carrier gas is typically helium. A temperature gradient program is used to ensure efficient separation of the analyte from any impurities or starting materials, such as the corresponding alcohol, 6-(tert-butoxycarbonylamino)-1-hexanol. tcichemicals.comacs.org

ParameterTypical ConditionReference
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) rsc.org
Injector Temperature250 °C mdpi.com
Carrier GasHelium, constant flow (e.g., 1.5 mL/min) rsc.org
Oven ProgramInitial 50°C, ramp at 10-15°C/min to 280°C, hold for 5 min mdpi.comrsc.org
MS DetectorElectron Ionization (EI) at 70 eV mdpi.com
Scan Rangem/z 40-500 acs.org

Mass Spectrometry Findings: Upon electron ionization, this compound (Molecular Weight: 215.29 g/mol ) is expected to produce a characteristic fragmentation pattern. nih.gov The molecular ion peak [M]+ at m/z 215 may be weak or absent due to the instability of the Boc group. Key fragments would arise from:

Loss of the tert-butyl group: A prominent peak at m/z 159 [M - 56]+.

Loss of isobutene: A peak at m/z 159 [M - C₄H₈]+.

McLafferty rearrangement: The Boc group can undergo rearrangement, leading to a characteristic fragment at m/z 57, corresponding to the tert-butyl cation.

Aldehyde fragmentation: Cleavage adjacent to the carbonyl group and along the alkyl chain will produce a series of smaller fragments. The mass spectrum for the parent hexanal (B45976) shows characteristic peaks that can be used as a reference. nist.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity and stability of this compound. It is particularly well-suited for thermally labile compounds like Boc-protected amines, as it operates at or near ambient temperature, thus avoiding degradation. acs.orgnih.gov Purity analysis for related compounds like Boc-6-Ahx-OSu has been successfully performed using HPLC, confirming its suitability. avantorsciences.com

Instrumentation and Typical Conditions: Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. It employs a nonpolar stationary phase (the column) and a polar mobile phase.

ParameterTypical ConditionReference
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) researchgate.net
Mobile PhaseGradient of Acetonitrile (MeCN) and Water avantorsciences.com
Modifier0.1% Formic Acid or Trifluoroacetic Acid (TFA) acs.org
Flow Rate1.0 mL/min researchgate.net
DetectionUV at 210-220 nm (for the carbamate group) acs.org
Column TemperatureAmbient (e.g., 25 °C) nih.gov

Research Findings: In RP-HPLC, this compound is separated from more polar impurities (like the deprotected 6-aminohexanal) and less polar impurities. The use of an acidic modifier, such as formic acid, is crucial for protonating any free amine groups and minimizing peak tailing, thereby improving chromatographic resolution. acs.org Detection is typically achieved using a UV detector, as the carbamate functional group exhibits absorbance in the low UV range (around 210 nm). If the compound were part of a more complex mixture without a chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be employed. acs.orgnih.gov The retention time of the compound will depend on the specific gradient profile, but it is expected to be well-retained on a C18 column under typical acetonitrile/water gradient conditions.

Emerging Research Directions and Future Perspectives

Sustainable Synthesis of tert-Butyl 6-oxohexylcarbamate

Traditional methods for carbamate (B1207046) synthesis have often relied on hazardous reagents such as phosgene (B1210022) and its derivatives. nih.govresearchgate.net Modern research is intensely focused on developing greener, safer, and more atom-economical routes. The pursuit of sustainability in the synthesis of this compound is centered on replacing toxic reagents, minimizing waste, and utilizing renewable feedstocks.

A significant area of development is the use of carbon dioxide (CO₂) as a C1 synthon. nih.govacs.org CO₂ is an abundant, non-toxic, and renewable resource, making it an ideal substitute for phosgene. nih.gov Methodologies reacting amines, CO₂, and electrophiles like alkyl halides are being refined. nih.gov A potential sustainable route to this compound could involve the reaction of 6-aminohexan-1-ol with di-tert-butyl dicarbonate (B1257347) to form the carbamate, followed by selective oxidation of the alcohol to the aldehyde. Greener oxidation methods, avoiding heavy metals, would be key to this approach.

AspectTraditional MethodsEmerging Sustainable Approaches
Carbonyl SourcePhosgene, Isocyanates, Chloroformates nih.govresearchgate.netCarbon Dioxide (CO₂), Urea (B33335), Dimethyl Carbonate nih.govresearchgate.netorganic-chemistry.org
ReagentsOften require stoichiometric, hazardous reagentsCatalytic systems, benign bases (e.g., t-BuOLi) rsc.org
SolventsChlorinated solvents (e.g., Dichloromethane)Greener solvents (e.g., Ethyl Acetate), water, or solvent-free conditions semanticscholar.org
Waste ProfileGeneration of stoichiometric byproducts (e.g., HCl) acs.orgHigher atom economy, reduced waste streams

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers a powerful toolkit for chemical synthesis, providing high selectivity under mild reaction conditions in aqueous media. nih.gov The application of enzymes to carbamate synthesis is a burgeoning field with significant potential for the production of this compound.

Recent discoveries have highlighted the promiscuous aminolysis activity of esterases and acyltransferases for synthesizing carbamates from various amines and carbonates. nih.gov An esterase from Pyrobaculum calidifontis (PestE) has been successfully used to produce benzyloxycarbonyl (Cbz)- and allyloxycarbonyl (Alloc)-protected products in high yields in water. nih.gov This points towards a future where a specifically engineered enzyme could catalyze the formation of the tert-butoxycarbonyl (Boc) group on 6-oxohexylamine.

Furthermore, chemoenzymatic cascades, which combine enzymatic and chemical reaction steps, could streamline the synthesis. For instance, an enzymatic transamination or reductive amination could be used to install the amine group onto a precursor, followed by a chemical or enzymatic carbamoylation step. nih.gov The advantages of biocatalysis include high enantioselectivity (crucial for chiral analogues), reduced need for protecting groups for other functionalities, and a significantly lower environmental footprint.

Enzymatic StrategyPotential Application for this compound SynthesisKey Advantages
Esterase/Acyltransferase CatalysisDirect carbamoylation of 6-oxohexylamine using a Boc-group donor (e.g., di-tert-butyl dicarbonate). nih.govMild, aqueous conditions; high yields; reduced byproducts. nih.gov
Transaminase/Reductase CascadeAsymmetric synthesis of a chiral precursor amine, followed by carbamoylation.Access to enantiomerically pure analogues; high selectivity.
Oxidase/Dehydrogenase ActionSelective oxidation of tert-butyl (6-hydroxyhexyl)carbamate to the target aldehyde.Avoidance of harsh chemical oxidants; high specificity.

Flow Chemistry Applications in this compound Synthesis and Transformations

Flow chemistry, or continuous processing, has emerged as a transformative technology in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. nih.govmdpi.combeilstein-journals.orgdrreddys.com Its application to the synthesis and subsequent transformation of this compound offers numerous advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. scielo.br

The synthesis of carbamates often involves exothermic reactions or the use of hazardous intermediates, which can be managed more safely in the small, controlled environment of a flow reactor. nih.gov Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. scielo.br For instance, a continuous methodology for synthesizing carbamates using CO₂ has been developed, significantly reducing reaction times compared to batch methods. acs.org

Furthermore, flow chemistry is exceptionally well-suited for multi-step, "telescoped" syntheses where the output of one reactor is fed directly into the next without intermediate isolation and purification. mdpi.com A sequence involving the synthesis of this compound could be followed immediately by a transformation of the aldehyde group, such as a reductive amination or olefination. nih.gov Selective thermal deprotection of the N-Boc group can also be achieved with high precision in continuous flow, enabling sequential functionalization. acs.orgacs.org

ParameterAdvantage of Flow ChemistryRelevance to this compound
Heat & Mass TransferSuperior control due to high surface-area-to-volume ratio. scielo.brImproved safety for exothermic steps; uniform product quality.
SafetySmall reactor volumes minimize risk with hazardous reagents/intermediates. nih.govEnables use of more reactive species to improve efficiency.
ScalabilityScaling-out (running reactors in parallel) is more straightforward than scaling-up batch reactors.Seamless transition from laboratory discovery to pilot-scale production.
Process IntegrationEnables "telescoped" multi-step reactions without manual workup. mdpi.comEfficient transformation of the aldehyde moiety into more complex structures. nih.gov

Computational Design of Novel Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and designing novel synthetic pathways at a molecular level. mdpi.com For this compound, computational studies can provide deep insights into its formation and reactivity, complementing experimental findings and guiding the development of more efficient processes. mdpi.comacs.org

DFT calculations can be used to model the reaction pathways for carbamate formation, for instance, by elucidating the energetic feasibility of different catalytic cycles. mdpi.com Studies on Pd-catalyzed carbamate synthesis have used computational methods to identify key intermediates and transition states, which helps in optimizing catalysts and reaction conditions. mdpi.com Similarly, computational investigation of the reaction between CO₂ and amines has helped to clarify whether the mechanism proceeds through a zwitterionic intermediate or a single-step termolecular pathway. colab.wsresearchgate.net

In the context of this compound's reactivity, computational models can predict the chemoselectivity of reactions involving the aldehyde and carbamate groups. For example, studies have computationally explored the factors controlling whether a reagent attacks the N–H or C=O group of a carbamate. acs.org Such predictive power is invaluable for designing new reactions that selectively target the aldehyde functionality while leaving the Boc-protecting group intact, or vice-versa.

Area of InvestigationComputational MethodPotential Insights for this compound
Synthesis MechanismDensity Functional Theory (DFT)Elucidation of reaction pathways (e.g., using CO₂); prediction of activation barriers; catalyst optimization. mdpi.comcolab.ws
Reactivity & SelectivityTransition State Theory, Molecular DynamicsPredicting the outcome of competitive reactions at the aldehyde vs. carbamate sites. acs.org
Conformational AnalysisAb Initio CalculationsUnderstanding the influence of the Boc group's conformation on reactivity. nih.govacs.org
Catalyst DesignDFT, Machine LearningIn silico screening of new catalysts for more efficient and sustainable synthesis.

Broadening the Scope of Synthetic Utility

As a bifunctional building block, this compound holds significant potential for the synthesis of a wide array of more complex molecules. The presence of a protected primary amine at one end of a six-carbon chain and a reactive aldehyde at the other makes it a valuable intermediate in medicinal chemistry and materials science. mdpi.com

The aldehyde functionality serves as a versatile handle for numerous carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the introduction of diverse structural motifs. For example, the aldehyde can undergo:

Reductive Amination: To introduce a secondary amine, which can be further functionalized. nih.gov

Wittig or Horner-Wadsworth-Emmons Olefination: To form alkenes, extending the carbon chain and introducing new functional groups. nih.gov

Aldol (B89426) or Knoevenagel Condensations: To form α,β-unsaturated systems.

Pictet-Spengler Reaction: To construct tetrahydroisoquinoline or related heterocyclic scaffolds, which are common in natural products and pharmaceuticals. nih.gov

Research has demonstrated the use of analogous building blocks, such as tert-butyl (6-aminohexyl)carbamate, in the synthesis of inhibitors of human soluble epoxide hydrolase and derivatives of biologically active purines. mdpi.comresearchgate.net This highlights the utility of the N-Boc protected hexylamine (B90201) backbone in constructing molecules with specific biological targets. Future research will likely focus on leveraging this compound in combinatorial chemistry and the synthesis of targeted libraries of compounds for drug discovery. nih.gov

Reaction TypeFunctional Group TransformationPotential Application
Reductive AminationAldehyde → Secondary/Tertiary AmineSynthesis of polyamines, ligands, and peptide isosteres. nih.gov
Olefination (e.g., Wittig)Aldehyde → AlkeneChain extension, synthesis of unsaturated fatty acid analogues. nih.gov
Pictet-Spengler CondensationAldehyde → Tetrahydroisoquinoline ringConstruction of complex heterocyclic drug scaffolds. nih.gov
Cyanohydrin FormationAldehyde → α-Hydroxy NitrileSynthesis of α-hydroxy acids and α-amino alcohols.

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl 6-oxohexylcarbamate?

Answer:
this compound is typically synthesized via multi-step procedures involving carbamate protection of primary amines. A common approach involves:

Amino Group Protection : Reacting 6-aminohexanoic acid derivatives with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaOH or DMAP) to form the Boc-protected intermediate .

Oxo Group Introduction : Oxidation of the terminal alcohol or selective deprotection of a ketone precursor using reagents like Dess-Martin periodinane or Jones oxidation .

Purification : Column chromatography or recrystallization to isolate the product.
Key considerations include maintaining anhydrous conditions and monitoring reaction progress via TLC or HPLC. For detailed protocols, refer to multi-step synthesis examples in peptide coupling and heterocyclic chemistry .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:
Based on safety data for structurally similar tert-butyl carbamates:

  • Storage : Keep in airtight containers at 2–8°C in a dry environment. Avoid exposure to moisture, strong acids/bases, or oxidizing agents to prevent decomposition .
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation risks. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
  • Stability Monitoring : Regularly analyze stored samples via NMR or FTIR to detect degradation (e.g., Boc group cleavage or ketone oxidation) .

Advanced: How can reaction conditions be optimized for coupling this compound with aromatic amines?

Answer:
Optimization strategies include:

  • Catalyst Selection : Use coupling agents like HATU or EDCI with catalytic DMAP to enhance reactivity while minimizing side products .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DCM) improve solubility and reaction rates.
  • Temperature Control : Reactions performed at 0–25°C reduce undesired ketone side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of amine to carbamate ensures complete conversion.
    Validate optimization via HPLC-MS to track intermediate formation and ¹H NMR to confirm regioselectivity .

Advanced: What analytical techniques are critical for characterizing this compound derivatives?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and ketone positioning (δ ~2.1–2.5 ppm for α-protons) .
  • HPLC-PDA/MS : Assess purity (>95%) and detect trace impurities (e.g., deprotected amines or oxidized byproducts) .
  • FTIR : Verify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹ and ketone C=O at ~1700–1750 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry in complex derivatives, if applicable .

Data Contradiction: How to address discrepancies in reported yields or purity across synthesis methods?

Answer:

  • Comparative Analysis : Replicate methods under identical conditions (solvent, temperature, catalyst) to isolate variables.
  • Validation Techniques : Cross-check purity using orthogonal methods (e.g., NMR vs. HPLC).
  • Root-Cause Investigation : Probe factors like residual moisture (via Karl Fischer titration) or Boc group instability in acidic conditions .
  • Statistical Design : Use DoE (Design of Experiments) to identify critical parameters affecting yield .

Application: In drug discovery, how is this compound utilized as an intermediate?

Answer:
This compound serves as a versatile building block in medicinal chemistry:

  • Peptide Mimetics : The 6-oxohexyl chain mimics flexible linker regions in protease inhibitors .
  • Prodrug Synthesis : Boc protection enables controlled release of active amines in vivo (e.g., antitumor agents) .
  • Structure-Activity Relationship (SAR) Studies : Derivatives like tert-butyl 6-((aryl)amino)hexylcarbamates are screened for bioactivity against targets such as kinases or GPCRs .
    Recent work demonstrated its use in synthesizing EWS-FLI1 disruptors for Ewing sarcoma research, highlighting its role in oncology drug development .

Basic: What are the key hazards associated with this compound?

Answer:
While specific toxicity data are limited, analogous carbamates show:

  • Irritation Risks : Skin/eye contact may cause irritation; use gloves and goggles .
  • Environmental Hazards : Avoid release into waterways due to potential aquatic toxicity .
  • Decomposition Products : Thermal degradation may release tert-butanol or CO₂ ; ensure proper ventilation .
    Always consult SDS for structurally related compounds (e.g., tert-butyl (4-bromophenyl)carbamate) for risk mitigation .

Advanced: How to resolve racemization issues during Boc deprotection of this compound derivatives?

Answer:

  • Deprotection Conditions : Use TFA/DCM (1:4) at 0°C to minimize acid-induced racemization .
  • Chiral HPLC : Monitor enantiomeric excess (ee) post-deprotection.
  • Alternative Reagents : Employ HCl in dioxane for milder cleavage .
  • Computational Modeling : Predict steric effects using DFT to design sterically hindered derivatives resistant to racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.